molecular formula C20H19ClN4O2S B11284516 N-(4-chlorophenethyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide

N-(4-chlorophenethyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide

Cat. No.: B11284516
M. Wt: 414.9 g/mol
InChI Key: XWDIDJRPLWHJPV-UHFFFAOYSA-N
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Description

N-[2-(4-CHLOROPHENYL)ETHYL]-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE is a complex organic compound that features a thiazole ring, a chlorophenyl group, and a phenylcarbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-CHLOROPHENYL)ETHYL]-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE typically involves multiple steps, starting with the preparation of the thiazole ring. This can be achieved through the reaction of a suitable α-haloketone with thiourea under acidic conditions. The chlorophenyl group is introduced via a Friedel-Crafts alkylation reaction, using 4-chlorobenzyl chloride and an appropriate catalyst such as aluminum chloride. The final step involves the coupling of the phenylcarbamoyl group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the thiazole ring formation and high-throughput screening of catalysts for the Friedel-Crafts alkylation step.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-CHLOROPHENYL)ETHYL]-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(4-CHLOROPHENYL)ETHYL]-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(4-CHLOROPHENYL)ETHYL]-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The thiazole ring and phenylcarbamoyl group are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-CHLOROPHENYL)ETHYL]-4-ETHYLCYCLOHEXAN-1-AMINE: Similar in structure but with a cyclohexane ring instead of a thiazole ring.

    2-(4-CHLOROPHENYL)-1,3-THIAZOL-4-YL}ACETAMIDE: Lacks the phenylcarbamoyl group.

Uniqueness

N-[2-(4-CHLOROPHENYL)ETHYL]-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the thiazole ring and the phenylcarbamoyl group allows for a wide range of interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H19ClN4O2S

Molecular Weight

414.9 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide

InChI

InChI=1S/C20H19ClN4O2S/c21-15-8-6-14(7-9-15)10-11-22-18(26)12-17-13-28-20(24-17)25-19(27)23-16-4-2-1-3-5-16/h1-9,13H,10-12H2,(H,22,26)(H2,23,24,25,27)

InChI Key

XWDIDJRPLWHJPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NCCC3=CC=C(C=C3)Cl

Origin of Product

United States

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